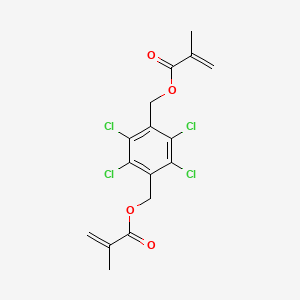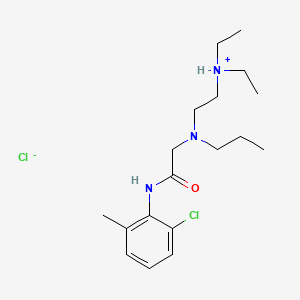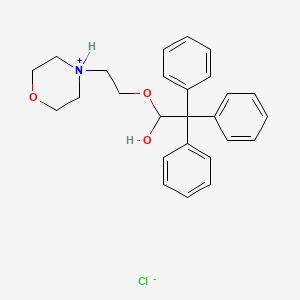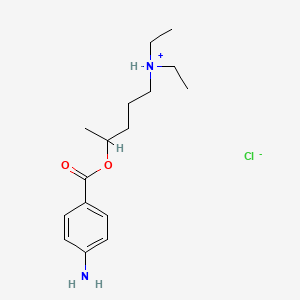
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate typically involves the reaction of tetrachlorobenzene with methylene bismethacrylate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality material .
Análisis De Reacciones Químicas
Types of Reactions
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis, contributing to the development of advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent, leveraging its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the growth of cancer cells by targeting specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
(Tetrachloro-1,4-phenylene)bis(methylene) bisacrylate: Similar in structure but with different reactivity due to the presence of acrylate groups.
(Tetrachloro-1,4-phenylene)bis(methylene) bisethylacrylate: Another related compound with variations in ester groups affecting its properties.
Uniqueness
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate stands out due to its unique combination of tetrachlorobenzene and methylene bismethacrylate, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
58599-63-6 |
|---|---|
Fórmula molecular |
C16H14Cl4O4 |
Peso molecular |
412.1 g/mol |
Nombre IUPAC |
[2,3,5,6-tetrachloro-4-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)13(19)10(14(20)12(9)18)6-24-16(22)8(3)4/h1,3,5-6H2,2,4H3 |
Clave InChI |
JFFXSAIBBQCTEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)COC(=O)C(=C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















